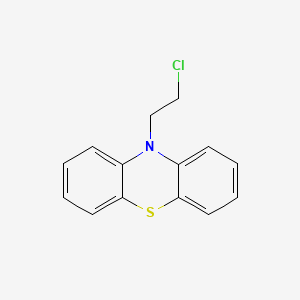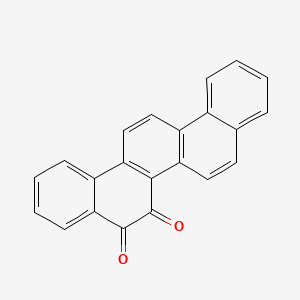![molecular formula C21H16N2O B14700409 N-[Cyano(phenyl)methyl]-N-phenylbenzamide CAS No. 14062-91-0](/img/structure/B14700409.png)
N-[Cyano(phenyl)methyl]-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Cyano(phenyl)methyl]-N-phenylbenzamide is an organic compound characterized by the presence of a cyano group (–CN) attached to a phenylmethyl group, which is further bonded to a phenylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano(phenyl)methyl]-N-phenylbenzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. These methods often include solvent-free reactions and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano(phenyl)methyl]-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzamide oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[Cyano(phenyl)methyl]-N-phenylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[Cyano(phenyl)methyl]-N-phenylbenzamide involves its interaction with molecular targets and pathways within biological systems. The cyano group can participate in various biochemical reactions, influencing cellular processes and pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[Cyano(phenyl)methyl]-N-phenylbenzamide include other cyanoacetamide derivatives, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and N-cyano-N-phenyl-p-toluenesulfonamide .
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
14062-91-0 |
|---|---|
Molecular Formula |
C21H16N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[cyano(phenyl)methyl]-N-phenylbenzamide |
InChI |
InChI=1S/C21H16N2O/c22-16-20(17-10-4-1-5-11-17)23(19-14-8-3-9-15-19)21(24)18-12-6-2-7-13-18/h1-15,20H |
InChI Key |
UIJZNAWDHHRCAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


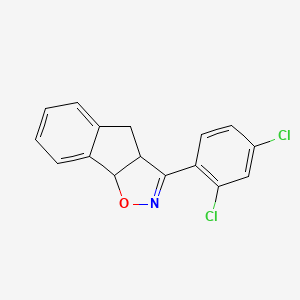
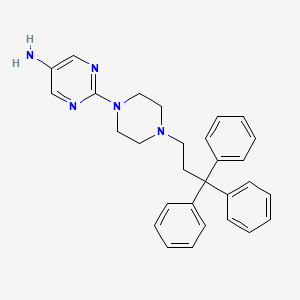
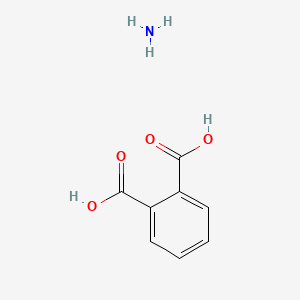


![[Azanediyldi(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14700361.png)
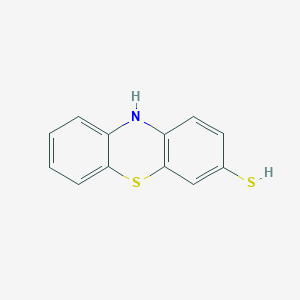
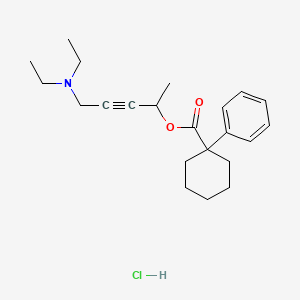
![2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole](/img/structure/B14700379.png)
![7,7,9-Trimethyl-1-oxa-4-thiaspiro[4.5]decane](/img/structure/B14700383.png)
